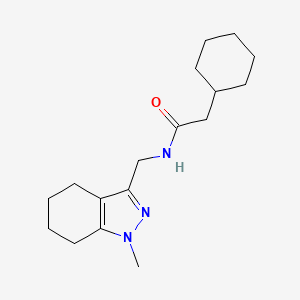

2-cyclohexyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-cyclohexyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide” is a complex organic molecule. It contains a cyclohexyl group, an indazole group (which is a type of heterocyclic aromatic compound), and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The indazole group is a bicyclic compound consisting of fused benzene and pyrazole rings. The cyclohexyl group is a six-membered ring, and the acetamide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The indazole group could potentially undergo electrophilic substitution reactions typical of aromatic compounds. The acetamide group could be involved in various reactions such as hydrolysis, reduction, and nucleophilic acyl substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of different functional groups would influence its solubility, melting point, boiling point, and other properties .Scientific Research Applications

Reductive-Cleavage Conditions in Sugar Derivatives

Research conducted by Ahn and Gray (1996) delved into the anomerization mechanisms of fully methylated cyclohexyl glycosides under reductive-cleavage conditions. This study sheds light on the chemical behavior of cyclohexyl-based compounds in complex reactions, potentially offering a framework for understanding how similar structural moieties in compounds like 2-cyclohexyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide might behave under analogous conditions (Ahn & Gray, 1996).

Oxazoline Formation from Acylaminocyclanols

Bannard et al. (1971) explored the rapid and quantitative conversion of trans-2-Acetamidocyclohexanol to oxazoline derivatives. This research is relevant as it demonstrates the reactivity of cyclohexanol derivatives, providing insight into possible chemical transformations and synthetic routes that might be applicable to the synthesis or modification of 2-cyclohexyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide (Bannard, Gibson, & Parkkari, 1971).

H3 Receptor Antagonists for Cognitive Enhancement

In the realm of neuroscience, the development of novel H3 receptor antagonists, such as GSK189254, demonstrates the therapeutic potential of compounds targeting specific neurological pathways for the treatment of cognitive disorders. This research avenue might be of interest for investigating the neurological implications of 2-cyclohexyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide (Medhurst et al., 2007).

Anticancer Activity of Thiazole Derivatives

The study by Evren et al. (2019) on the synthesis and biological evaluation of thiazole derivatives as anticancer agents underscores the importance of exploring novel compounds for their potential anticancer properties. Given the structural complexity of 2-cyclohexyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide, similar investigations could uncover new avenues for cancer treatment (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Mechanism of Action

Cyclohexyl Compounds

The cyclohexyl group in “2-cyclohexyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide” is a cycloalkane, a type of compound that consists of carbon atoms connected in a ring . Cyclohexyl compounds are known to have various biological activities depending on their substitutions .

Indazole Derivatives

The indazole portion of the molecule is a type of heterocyclic compound, which is a ring structure containing at least two different elements. Indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and hypotensive activities .

Future Directions

properties

IUPAC Name |

2-cyclohexyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O/c1-20-16-10-6-5-9-14(16)15(19-20)12-18-17(21)11-13-7-3-2-4-8-13/h13H,2-12H2,1H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCFDWHFPFKOOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNC(=O)CC3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclohexyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylsulfanyl)-7-(3-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2364915.png)

![3-(2,5-dimethylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364918.png)

![5-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2364920.png)

![(4-(tert-butyl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2364925.png)

![3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide](/img/structure/B2364933.png)

![5-[2-(Difluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2364934.png)

![Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate](/img/structure/B2364935.png)

![N-(2,5-diethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2364937.png)